2-Acetyl-1-benzothien-3-yl thiocyanate

Description

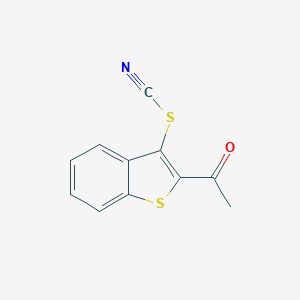

2-Acetyl-1-benzothien-3-yl thiocyanate is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at the 2-position and a thiocyanate (-SCN) group at the 3-position. The benzothiophene scaffold imparts aromatic stability and electron-rich properties, while the acetyl and thiocyanate groups contribute to its reactivity. Thiocyanate-containing compounds are widely studied for their applications in organic synthesis, materials science, and medicinal chemistry due to the versatility of the -SCN group in nucleophilic substitutions and coordination chemistry .

Properties

Molecular Formula |

C11H7NOS2 |

|---|---|

Molecular Weight |

233.3g/mol |

IUPAC Name |

(2-acetyl-1-benzothiophen-3-yl) thiocyanate |

InChI |

InChI=1S/C11H7NOS2/c1-7(13)10-11(14-6-12)8-4-2-3-5-9(8)15-10/h2-5H,1H3 |

InChI Key |

AWOTZKSZUJJZEL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)SC#N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ammonium Thiocyanate (NH₄SCN)

- Structure : Ionic compound with free SCN⁻ ions.

- Role : Used as a chaotropic agent in analytical assays to measure antibody avidity. Higher concentrations reduce relative avidity indices (RAI) linearly (r = -0.88, p<0.001), enabling classification of antibody avidity levels (low to very high) based on elution thresholds (0.25–3 M NH₄SCN) .

- Comparison : Unlike 2-acetyl-1-benzothien-3-yl thiocyanate, NH₄SCN is ionic and functions as a solvent additive rather than a covalent molecular probe. Its effects are concentration-dependent and reversible, contrasting with the covalent reactivity of aromatic thiocyanates.

Bis-Pyridone Thiocyanate Probes

- Structure : Bis-pyridone derivatives with active thiocyanate groups.

- Role: Fluorescent probes for pathogenic cell diagnostics. Synthesized via one-pot methods, these compounds exhibit tunable optical properties and reactivity toward microbial targets .

- Comparison: The benzothiophene core in this compound may confer distinct electronic and steric effects compared to pyridone-based systems. For instance: Electronic Effects: The electron-withdrawing acetyl group on benzothiophene could polarize the thiocyanate group, enhancing its electrophilicity and reactivity in substitution reactions. Applications: While bis-pyridones are tailored for fluorescence-based diagnostics, the benzothiophene derivative’s fused aromatic system might favor applications in optoelectronics or as a pharmacophore in drug design.

Reactivity and Stability

- Thiocyanate Group Behavior: In NH₄SCN, the SCN⁻ ion interacts non-covalently with proteins, disrupting hydrogen bonds to measure avidity . In bis-pyridones, the thiocyanate acts as a reactive handle for covalent labeling of biological targets . In this compound, the -SCN group is expected to participate in nucleophilic substitutions (e.g., with amines or thiols) or serve as a precursor for isothiocyanate derivatives under mild conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.